molecular formula C6H11Cl2OPS B14625886 {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride CAS No. 56966-11-1

{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride

Cat. No.: B14625886
CAS No.: 56966-11-1
M. Wt: 233.09 g/mol
InChI Key: MGNFJLFGEDFKMU-UHFFFAOYSA-N
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Description

{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain, which is further substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride typically involves the reaction of prop-1-en-1-yl compounds with phosphonic dichloride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of phosphonic dichloride.

Chemical Reactions Analysis

Types of Reactions

{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid derivatives.

    Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

    Prop-1-en-1-ylphosphonic dichloride: Lacks the propan-2-ylsulfanyl group, resulting in different reactivity and applications.

    Propan-2-ylphosphonic dichloride: Does not contain the prop-1-en-1-yl chain, leading to distinct chemical properties.

    Sulfur-containing phosphonic dichlorides: Compounds with different alkyl or aryl groups attached to the sulfur atom.

Uniqueness

The presence of both the propan-2-ylsulfanyl group and the prop-1-en-1-yl chain in {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride imparts unique reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

56966-11-1

Molecular Formula

C6H11Cl2OPS

Molecular Weight

233.09 g/mol

IUPAC Name

1-dichlorophosphoryl-2-propan-2-ylsulfanylprop-1-ene

InChI

InChI=1S/C6H11Cl2OPS/c1-5(2)11-6(3)4-10(7,8)9/h4-5H,1-3H3

InChI Key

MGNFJLFGEDFKMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=CP(=O)(Cl)Cl)C

Origin of Product

United States

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